molecular formula C19H15NO2S B2935262 N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide CAS No. 328271-17-6

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2935262
CAS No.: 328271-17-6
M. Wt: 321.39
InChI Key: JAXKBLSNOFGKEQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzoyl-substituted aniline and thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease. The compound’s structure allows it to interact with the peptide and inhibit its aggregation, thereby providing neuroprotection .

Comparison with Similar Compounds

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXKBLSNOFGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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